2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a fluorophenyl group, an oxadiazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step often involves a Heck reaction, where a halogenated phenyl derivative is coupled with an alkene in the presence of a palladium catalyst.
Attachment of the Pyrrolidine Moiety: This can be done through nucleophilic substitution reactions, where a halogenated ethanone derivative reacts with pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the oxadiazole ring and the carbonyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and oxadiazole ring are crucial for binding to these targets, while the pyrrolidine moiety enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
Compared to these similar compounds, 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE stands out due to its combination of a fluorophenyl group, an oxadiazole ring, and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20FN3O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C22H20FN3O3/c23-17-10-7-16(8-11-17)9-12-20-24-22(25-29-20)18-5-1-2-6-19(18)28-15-21(27)26-13-3-4-14-26/h1-2,5-12H,3-4,13-15H2/b12-9+ |
InChI Key |
URTKUZZJOWIKRW-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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